Dihydrobonducellin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

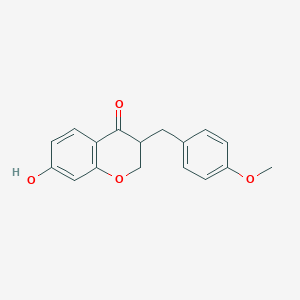

7-hydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-7,9,12,18H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRZVWKJRYPHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrobonducellin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobonducellin, a homoisoflavonoid primarily isolated from plants of the Caesalpinia genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth review of this compound, consolidating current knowledge on its chemical properties, synthesis, and diverse biological activities. Particular focus is placed on its immunomodulatory, anti-inflammatory, and antioxidant effects, with detailed experimental protocols and quantitative data presented to facilitate further investigation and drug development efforts. The underlying mechanism of action, particularly its influence on the NF-κB signaling pathway, is also elucidated. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Structure

This compound is a homoisoflavonoid with the chemical formula C₁₇H₁₆O₄. Its structure is characterized by a chromanone core with a benzyl group at the 3-position. The systematic name for the (3R)-enantiomer is (3R)-7-hydroxy-3-(4-methoxybenzyl)chroman-4-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| HR-ESI-MS | m/z 285.11214 [M + H]⁺ | [1] |

Isolation and Synthesis

Isolation

This compound has been successfully isolated from various natural sources, most notably from the aerial parts of Caesalpinia pulcherrima and the leaves of Agave sisalana.[2] The general isolation procedure involves extraction with a suitable solvent such as methanol, followed by chromatographic separation techniques to yield the pure compound.

Synthesis

A synthetic route for this compound has been established, with one notable method involving the catalytic hydrogenation of the corresponding homoisoflavone.[3]

Experimental Protocol: Synthesis of (±)-Dihydrobonducellin

A solution of 7-hydroxy-3-(4-methoxybenzyl)chromone (a homoisoflavone) in ethyl acetate is treated with 10% Palladium on carbon (Pd-C). The mixture is then saturated with hydrogen gas at room temperature and atmospheric pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is purified by column chromatography over silica gel using a hexane-ethyl acetate solvent system to yield pure (±)-dihydrobonducellin.[3]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its immunomodulatory, anti-inflammatory, and antioxidant properties being the most extensively studied.

Immunomodulatory Activity

This compound has been shown to possess significant immunomodulatory effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of key pro-inflammatory cytokines.

Table 2: Immunomodulatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Inhibition of PBMC proliferation | Human PBMCs | 73.8 | [2] |

| Inhibition of IL-2 production | Human PBMCs | Not explicitly stated, but significant inhibition observed at concentrations above 12.5 µM. | [2] |

| Inhibition of IFN-γ production | Human PBMCs | Not explicitly stated, but significant inhibition observed at concentrations above 12.5 µM. | [2] |

Experimental Protocol: Immunomodulatory Assays

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cytokine Production Inhibition Assay: PBMCs are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Phytohemagglutinin (PHA) is then added to stimulate cytokine production. After a 3-day incubation period, the cell supernatants are collected.

-

Measurement of Cytokines: The concentrations of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the supernatants are quantified using an Enzyme Immunoassay (EIA).[2]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of (3R)-Dihydrobonducellin

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Inhibition of Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | 19.88 ± 1.81 | [1] |

Experimental Protocol: Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with fetal bovine serum and penicillin-streptomycin.

-

Nitric Oxide Inhibition Assay: The cells are seeded in 96-well plates and pre-treated with different concentrations of (3R)-dihydrobonducellin for 1 hour. Lipopolysaccharide (LPS) is then added to induce an inflammatory response.

-

Measurement of Nitric Oxide: After a 24-hour incubation, the amount of nitric oxide in the culture supernatant is determined using the Griess reagent.[1]

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties, effectively scavenging superoxide radicals.

Table 4: Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Reference |

| Superoxide Radical Scavenging | 352 | [4] |

Experimental Protocol: Superoxide Radical Scavenging Assay

The superoxide radical scavenging activity is measured using the nitroblue tetrazolium (NBT) reduction method. The reaction mixture contains this compound, NBT, and a superoxide radical generating system (e.g., phenazine methosulfate-NADH). The absorbance is measured spectrophotometrically, and the percentage of inhibition of superoxide radical generation is calculated.[4]

Mechanism of Action: Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound. A key target appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.

(3R)-Dihydrobonducellin has been shown to:

-

Inhibit the nuclear translocation of the NF-κB p65 subunit.

-

Suppress the phosphorylation of IκBα, an inhibitor of NF-κB.

-

Reduce the phosphorylation of the NF-κB p65 subunit.

These actions collectively lead to the downregulation of NF-κB activity, thereby inhibiting the expression of pro-inflammatory genes.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Spectroscopic Data

The structural elucidation of this compound has been accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 5: ¹H and ¹³C NMR Spectroscopic Data for (3R)-Dihydrobonducellin in CDCl₃

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | 4.45 (dd, 11.4, 4.8) | 71.8 |

| 3 | 3.10 (m) | 45.9 |

| 4 | - | 196.8 |

| 5 | 7.73 (d, 8.4) | 129.5 |

| 6 | 6.49 (dd, 8.4, 2.4) | 110.8 |

| 7 | - | 164.8 |

| 8 | 6.40 (d, 2.4) | 103.5 |

| 1' | - | 130.8 |

| 2', 6' | 7.13 (d, 8.4) | 130.0 |

| 3', 5' | 6.84 (d, 8.4) | 113.8 |

| 4' | - | 158.2 |

| OMe | 3.78 (s) | 55.3 |

| CH₂ | 2.65 (dd, 13.8, 10.2), 3.10 (m) | 38.0 |

Reference:[1]

Experimental Workflows

The following diagrams illustrate the general workflows for the key biological assays described in this review.

Caption: Workflow for assessing immunomodulatory activity.

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

This compound is a promising natural product with well-documented immunomodulatory, anti-inflammatory, and antioxidant properties. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB signaling pathway, provides a solid foundation for its further development as a potential therapeutic agent. This technical guide has consolidated the key quantitative data, experimental protocols, and mechanistic insights to aid researchers in advancing the study of this multifaceted homoisoflavonoid. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and the exploration of its potential in other therapeutic areas.

References

- 1. Anti-inflammatory constituents isolated from the flowers of Hosta plantaginea via suppression of the NF-κB signaling pathway in LPS-stimulated RAW 264 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07623C [pubs.rsc.org]

- 2. Isolation and Immunomodulatory Effect of Homoisoflavones and Flavones from Agave sisalana Perrine ex Engelm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrobonducellin: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrobonducellin, a cassane-type diterpenoid found in plants of the Caesalpinia genus, is emerging as a compound of interest for its immunomodulatory properties. While direct research on this compound is in its early stages, evidence points towards its role as an inhibitor of T-cell proliferation and the production of key pro-inflammatory cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs)[1]. This technical guide synthesizes the available data on this compound and related cassane diterpenes from Caesalpinia species to provide a comprehensive overview of its potential mechanism of action in immune cells. The primary anti-inflammatory effects of this class of compounds appear to be mediated through the inhibition of the NF-κB signaling pathway and the subsequent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Introduction

The search for novel immunomodulatory agents is critical for the development of new therapies for autoimmune diseases, chronic inflammatory conditions, and transplant rejection. Natural products remain a vital source of new chemical entities with therapeutic potential. This compound belongs to the cassane diterpenoid family, a class of compounds prevalent in the Caesalpinia genus, which has been used in traditional medicine for various ailments. This document will provide an in-depth analysis of the known and inferred mechanisms of action of this compound on immune cells, with a focus on macrophages and T-lymphocytes.

Core Mechanism of Action: Insights from Cassane Diterpenes

Direct mechanistic studies on this compound are limited. However, extensive research on other cassane diterpenes isolated from various Caesalpinia species provides a strong foundation for understanding its likely mechanism of action. The predominant anti-inflammatory activities of these compounds are linked to the modulation of key signaling pathways in macrophages and lymphocytes.

Inhibition of Macrophage-Mediated Inflammation

Macrophages are key players in the initiation and propagation of inflammatory responses. Upon activation by stimuli such as lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.

2.1.1. Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, a signaling cascade leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.

Several cassane diterpenes from Caesalpinia bonduc and other species have been shown to inhibit NF-κB expression and activation[2][3]. This inhibition prevents the downstream expression of key inflammatory enzymes.

2.1.2. Downregulation of iNOS and COX-2

A direct consequence of NF-κB inhibition is the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

iNOS: This enzyme produces large quantities of nitric oxide (NO), a potent pro-inflammatory molecule. Numerous studies have demonstrated that cassane diterpenes from Caesalpinia species effectively inhibit NO production in LPS-stimulated macrophages by down-regulating iNOS expression and reducing its enzymatic activity[4][5][6].

-

COX-2: This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. Cassane diterpenoids have been shown to inhibit the expression of COX-2 protein[2].

Modulation of T-Lymphocyte Activity

T-lymphocytes are central to the adaptive immune response. Their proliferation and cytokine production are tightly regulated processes that, when dysregulated, can lead to autoimmune and inflammatory diseases.

2.2.1. Inhibition of T-Cell Proliferation and Cytokine Production

Direct evidence indicates that this compound inhibits the growth of peripheral blood mononuclear cells (PBMCs)[1]. This anti-proliferative effect is crucial for controlling clonal expansion of antigen-specific T-cells.

Furthermore, this compound has been shown to specifically inhibit the production of two key T-helper 1 (Th1) cytokines[1]:

-

Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and survival.

-

Interferon-gamma (IFN-γ): A potent pro-inflammatory cytokine that activates macrophages and other immune cells.

The inhibition of these cytokines suggests that this compound may skew the immune response away from a pro-inflammatory Th1 phenotype.

Quantitative Data

While specific IC50 values for this compound are not widely published, data from related cassane diterpenes isolated from Caesalpinia species provide a strong indication of their anti-inflammatory potency.

| Compound Class | Assay | Cell Line | IC50 / Inhibition | Reference |

| Cassane Diterpenes | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50: 6.12 µM (Cassabonducin A) | [7] |

| Cassane Diterpenes | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 range: 8.2 - 11.2 µM | [6] |

| Cassane Diterpenes | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition: 67.3% at 10 µM | [5] |

| Cassane Diterpenes | NF-κB Expression | - | Inhibition: 48.6% at 10 µM | [3] |

| This compound | Cell Growth | PBMC | Inhibitory | [1] |

| This compound | IL-2 Production | PBMC | Inhibitory | [1] |

| This compound | IFN-γ Production | PBMC | Inhibitory | [1] |

Experimental Protocols

The following are generalized methodologies for key experiments relevant to determining the mechanism of action of this compound.

Cell Culture

-

RAW 264.7 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate and allow to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Measure cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the IC50 value based on the dose-response curve.

Lymphocyte Proliferation Assay

-

Seed PBMCs in a 96-well plate.

-

Treat cells with various concentrations of this compound.

-

Stimulate proliferation with a mitogen such as Phytohaemagglutinin (PHA; 5 µg/mL) or anti-CD3/CD28 antibodies.

-

Incubate for 48-72 hours.

-

Assess proliferation using a method such as [3H]-thymidine incorporation, CFSE dilution assay followed by flow cytometry, or a colorimetric assay (e.g., WST-1).

Cytokine Quantification (ELISA)

-

Culture PBMCs as described for the proliferation assay.

-

After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant.

-

Quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

NF-κB Reporter Assay

-

Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP).

-

Treat the transfected cells with this compound.

-

Stimulate with an appropriate agonist (e.g., TNF-α or LPS).

-

Measure the reporter gene activity (e.g., luminescence or fluorescence) to quantify NF-κB transcriptional activity.

Conclusion and Future Directions

This compound demonstrates clear immunomodulatory potential, characterized by its ability to inhibit T-cell proliferation and the production of pro-inflammatory Th1 cytokines. Based on substantial evidence from the broader class of cassane diterpenes, its primary mechanism of action is likely the inhibition of the NF-κB signaling pathway, leading to the downregulation of iNOS and COX-2 in activated macrophages.

To further solidify the therapeutic potential of this compound, future research should focus on:

-

Direct Mechanistic Studies: Confirming the inhibitory effect of purified this compound on the NF-κB, MAPK, and JAK-STAT signaling pathways in various immune cell types.

-

In Vivo Efficacy: Evaluating the anti-inflammatory and immunosuppressive effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.

-

Target Identification: Utilizing proteomics and other advanced techniques to identify the direct molecular target(s) of this compound within the inflammatory signaling cascades.

This comprehensive approach will be essential for advancing this compound from a promising natural product to a potential clinical candidate for the treatment of immune-mediated disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. New cassane- and norcassane-type diterpenoids from the seed kernels of Caesalpinia sinensis and their anti-inflammatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Uncharted Path: Elucidating the Biosynthesis of Dihydrobonducellin in Agave sisalana

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydrobonducellin, a homoisoflavonoid isolated from Agave sisalana, presents a promising scaffold for drug discovery due to the known diverse biological activities of this compound class.[1][2] Despite its potential, the precise biosynthetic pathway of this compound within Agave sisalana remains to be fully elucidated. This technical whitepaper provides a comprehensive overview of the current understanding, drawing from the established principles of flavonoid and homoisoflavonoid biosynthesis, and outlines a roadmap for future research to fully characterize this pathway. While specific quantitative data and detailed experimental protocols for this compound in A. sisalana are not yet available in published literature, this guide consolidates the foundational knowledge and proposes methodologies to bridge this gap.

Introduction: The Significance of Homoisoflavonoids from Agave sisalana

Agave sisalana, a plant recognized for its robust fibers, is also a rich source of bioactive secondary metabolites, including a variety of flavonoids and homoisoflavonoids.[3][4][5][6][7] Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C6-C3), as opposed to the typical C15 backbone of other flavonoids. This structural distinction imparts a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][8] this compound, a known constituent of A. sisalana, belongs to this promising class of compounds.[7][8] A thorough understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential, potentially through metabolic engineering or synthetic biology approaches.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. From there, the pathway proceeds through the established flavonoid biosynthesis route to form a chalcone intermediate, which is then shunted into the homoisoflavonoid-specific pathway.

The Phenylpropanoid and Flavonoid Feeder Pathways

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid biosynthesis. The first committed step is catalyzed by Chalcone Synthase (CHS) , a ubiquitous enzyme in higher plants.[9][10] CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9][11] This chalcone can then be cyclized by Chalcone Isomerase (CHI) to form naringenin, a central precursor for a vast array of flavonoids.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 10. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein (Journal Article) | OSTI.GOV [osti.gov]

- 13. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dihydrobonducellin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobonducellin, a homoisoflavonoid primarily isolated from plants of the Caesalpinia genus, has garnered significant interest within the scientific community for its notable immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Particular emphasis is placed on its inhibitory effects on the production of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), suggesting its potential as a lead compound in the development of novel therapeutics for immune-related disorders. This document synthesizes available data on its spectral characteristics, outlines experimental protocols for its isolation and analysis, and explores the putative signaling pathways through which it exerts its biological effects.

Chemical Structure and Properties

This compound is classified as a homoisoflavonoid, a class of phenolic compounds. Its core structure consists of a chromanone ring system with a benzyl substituent at the 3-position.

Chemical Structure:

The two-dimensional structure of this compound can be represented by the SMILES notation: O=C1C2=CC=C(C=C2OCC1CC3=CC=C(C=C3)OC)O.[1]

A visual representation of the chemical structure is provided below:

References

An In-Depth Technical Guide to the Immunomodulatory Effects of Dihydrobonducellin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known immunomodulatory effects of Dihydrobonducellin, a homoisoflavonoid isolated from Agave sisalana. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Findings: Inhibition of T-Cell Proliferation and Cytokine Production

This compound has been demonstrated to exert immunosuppressive effects by inhibiting the proliferation of activated human Peripheral Blood Mononuclear Cells (PBMCs) and reducing the secretion of key pro-inflammatory cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[1][2][3][4].

Quantitative Analysis of Immunomodulatory Activity

The immunomodulatory effects of this compound on PHA-stimulated PBMCs are summarized below. The data reveals a concentration-dependent inhibition of T-cell proliferation and cytokine production.

| Parameter | Method | IC50 / Concentration | Result | Reference |

| PBMC Proliferation | ³H-thymidine uptake | 73.8 µM (IC50) | This compound inhibits the proliferation of PHA-activated PBMCs. | [1][2][3][4] |

| IL-2 Production | Enzyme Immunoassay (EIA) | 6.25 µM | ~20% inhibition | [1] |

| 12.5 µM | ~35% inhibition | [1] | ||

| 25 µM | ~55% inhibition | [1] | ||

| 50 µM | ~75% inhibition | [1] | ||

| 100 µM | ~90% inhibition | [1] | ||

| IFN-γ Production | Enzyme Immunoassay (EIA) | 6.25 µM | ~15% inhibition | [1] |

| 12.5 µM | ~30% inhibition | [1] | ||

| 25 µM | ~50% inhibition | [1] | ||

| 50 µM | ~70% inhibition | [1] | ||

| 100 µM | ~85% inhibition | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature[1][2][3][4].

Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Cytokine Assay

1. PBMC Isolation:

-

Human peripheral blood is collected from healthy donors.

-

PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Culture and Treatment:

-

PBMCs are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Cells are pre-treated with various concentrations of this compound (6.25, 12.5, 25, 50, and 100 µM) or vehicle control (DMSO, 0.1%) for 1 hour.

-

Cyclosporin A (5 µM) is used as a positive control for immunosuppression.

3. T-Cell Stimulation:

-

Following pre-treatment, PBMCs are stimulated with Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce T-cell proliferation and cytokine production.

-

A set of unstimulated cells (no PHA) is included as a negative control.

4. Incubation:

-

The culture plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO₂.

5. Cytokine Quantification (IL-2 and IFN-γ):

-

After the incubation period, the cell culture supernatants are collected.

-

The concentrations of IL-2 and IFN-γ in the supernatants are determined using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

6. Proliferation Assay (³H-thymidine uptake):

-

For the final 18 hours of the 3-day incubation, 1 µCi of ³H-thymidine is added to each well.

-

Cells are then harvested onto glass fiber filters.

-

The amount of incorporated ³H-thymidine, which correlates with cell proliferation, is measured using a liquid scintillation counter.

Postulated Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory effects have not yet been elucidated. However, based on its inhibitory action on IL-2 and IFN-γ production, it is plausible that this compound may target key signaling cascades involved in T-cell activation and cytokine gene transcription. Below are hypothetical diagrams of potential target pathways.

Disclaimer: The following diagrams represent postulated mechanisms of action and are intended for conceptual guidance for future research. They are not based on direct experimental evidence for this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

Caption: Experimental workflow for assessing the immunomodulatory effects of this compound.

Future Directions

The existing data provides a solid foundation for the immunomodulatory potential of this compound. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific intracellular targets and signaling pathways modulated by this compound. This could involve investigating its effects on key transcription factors such as NF-κB, NFAT, and AP-1, as well as upstream signaling components like MAP kinases and calcineurin.

-

In Vivo Efficacy: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune diseases and organ transplantation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and improved pharmacokinetic profiles.

-

Safety and Toxicity Profiling: Conducting comprehensive preclinical safety and toxicology studies to assess the therapeutic window of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Immunomodulatory Effect of Homoisoflavones and Flavones from Agave sisalana Perrine ex Engelm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and immunomodulatory effect of homoisoflavones and flavones from Agave sisalana Perrine ex Engelm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

Dihydrobonducellin: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobonducellin, a homoisoflavonoid primarily isolated from the plant genus Caesalpinia, has emerged as a molecule of interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical characteristics, and a detailed account of its known biological activities. The document outlines the experimental protocols for its isolation and characterization, presents quantitative data on its bioactivity, and explores its potential mechanisms of action, including the modulation of key signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Background

This compound belongs to the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. The initial research into related compounds dates back to the early 1980s, with the isolation of bonducellin from Caesalpinia bonducella. This compound itself was first reported as a new natural product in 2004, isolated from cultured cells of Caesalpinia pulcherrima[1]. This discovery was significant as it expanded the known diversity of homoisoflavonoids and hinted at the biosynthetic capabilities of plant cell cultures for producing novel compounds.

Subsequent phytochemical investigations of various Caesalpinia species have further confirmed the presence of this compound and its derivatives, contributing to a better understanding of the chemotaxonomy of this plant genus.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and for designing experiments to evaluate its biological activity.

| Property | Value | Reference |

| Chemical Name | (3R)-7,8-dihydroxy-3-(4'-methoxybenzyl)-chroman-4-one | [2] |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| CAS Number | 103680-87-1 | |

| Class | Homoisoflavonoid | [3] |

| Appearance | White amorphous powder | [2] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Isolation of this compound from Caesalpinia pulcherrima Cell Cultures

The initial isolation of this compound was achieved from cell suspension cultures of Caesalpinia pulcherrima. The general workflow for such an isolation is depicted below and typically involves extraction, partitioning, and chromatographic separation.

References

Preliminary Cytotoxicity Screening of Dihydrobonducellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data specifically detailing the preliminary cytotoxicity screening of Dihydrobonducellin against cancer cell lines is limited. This guide is therefore based on established methodologies for cytotoxicity screening and data from studies on analogous compounds, particularly homoisoflavonoids and other flavonoids isolated from the Caesalpinia genus, to provide a comprehensive framework for researchers.

Introduction

This compound is a homoisoflavonoid that has been identified for its immunomodulatory properties, including the inhibition of cell growth in peripheral blood mononuclear cells (PBMC).[1] The broader class of homoisoflavonoids, often isolated from plants of the Caesalpinia genus, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][3] This technical guide outlines a representative approach to conducting a preliminary cytotoxicity screening of this compound, drawing upon established protocols and findings from related compounds to inform experimental design and data interpretation.

Core Concepts in Preliminary Cytotoxicity Screening

The initial assessment of a compound's cytotoxic potential is a critical step in drug discovery. This process typically involves exposing various cancer cell lines to the compound of interest across a range of concentrations to determine its effect on cell viability and proliferation. The primary objective is to ascertain the concentration at which the compound inhibits cell growth by 50% (IC50), a key metric for gauging its potency.

Experimental Protocols

A robust preliminary cytotoxicity screening protocol is essential for generating reliable and reproducible data. The following methodologies are commonly employed and are recommended for the evaluation of this compound.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of this compound's activity. A common starting point includes cell lines representing prevalent cancers:

-

MCF-7: Human breast adenocarcinoma

-

HeLa: Human cervical adenocarcinoma

-

HepG2: Human hepatocarcinoma

-

PC-3: Human prostate cancer

-

A549: Human lung carcinoma

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Cytotoxicity of Homoisoflavonoids from Caesalpinia pulcherrima

While specific data for this compound is not available, a study on other homoisoflavonoids isolated from Caesalpinia pulcherrima provides insight into the potential cytotoxic activity of this class of compounds.

| Compound | Cell Line | IC50 (µM) |

| (3R)-7, 8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-one | MCF-7/TAM | 101.4 ± 0.03 |

| 7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-one | MCF-7/TAM | 93.02 ± 0.03 |

Data from Zheng et al., 2024.[2][3][4]

Cytotoxicity of Flavonoids from Caesalpinia bonduc

A bioassay-guided study of Caesalpinia bonduc led to the isolation and cytotoxic evaluation of several flavonoids.

| Compound | Cell Line | IC50 (µg/mL) |

| Quercetin-3-methyl ether | PC-3 | 45 |

| MCF-7 | 78 | |

| HepG-2 | 99 | |

| Kaempferol | PC-3, MCF-7, HepG-2 | > 100 |

| Kaempferol-3-O-α-L-rhamnopyranosyl-1→2)-β-D-xylopyranoside | PC-3, MCF-7, HepG-2 | > 100 |

Data from a study on flavonoids from Caesalpinia bonduc.[5]

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Four new homoisoflavonoids from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Dihydrobonducellin: A Technical Guide for Researchers

Introduction

Dihydrobonducellin is a flavonoid compound of significant interest in the scientific community, primarily isolated from plants of the Caesalpinia genus. As a member of the flavonoid family, it shares a core structure that imparts a range of biological activities. Notably, this compound has been identified as an immunomodulator, with studies indicating its ability to inhibit cell growth and the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMC). This activity suggests its potential in the development of novel therapeutics for immune-related disorders.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences every stage of the research and development pipeline, from initial in vitro screening and formulation to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines standard experimental protocols for its determination, and visualizes its role in relevant biological pathways.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of flavonoids, which are often sparingly soluble in water and more soluble in organic solvents, a representative solubility profile can be inferred. Flavonoids, a class of natural products, generally show increased solubility in polar organic solvents.[1] For instance, many flavonoids are practically insoluble in water but show good solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[2]

The table below summarizes the expected qualitative solubility of this compound in various common laboratory solvents, based on the known behavior of structurally similar flavonoids. It is important to note that these are estimations and experimental verification is essential for precise quantification.

| Solvent | Type | Expected Solubility | Rationale / Notes |

| Water / Aqueous Buffers | Polar Protic | Poorly Soluble | The hydrophobic flavonoid backbone limits solubility in aqueous media. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the polar functional groups of the flavonoid. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many flavonoids. |

| Acetone | Polar Aprotic | Soluble | Acetone is an effective solvent for a wide range of flavonoids.[3] |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Often used in the extraction and purification of flavonoids. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Can dissolve less polar flavonoids.[1] |

| Chloroform | Nonpolar | Slightly Soluble | Similar to DCM, suitable for flavonoids with lower polarity.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[4][5] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted, robust technique for determining the thermodynamic solubility of a compound.[6][7] It involves achieving a saturated solution in equilibrium with the solid compound and then measuring the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Reagents:

-

This compound (solid powder)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][7] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be checked and accounted for if significant.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to accurately determine the concentration of this compound in the saturated supernatant.

-

Data Analysis:

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the production of IL-2 and IFN-γ, which are critical cytokines in the T-cell immune response.[8][9] The following diagram illustrates a simplified T-cell activation pathway and the putative point of action for this compound.

References

- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 3. scite.ai [scite.ai]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-2 Produced by CD8+ Immune T cells Can Augment Their IFN-γ Production Independently from Their Proliferation in the Secondary Response to an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrobonducellin: A Technical Guide to its Attenuation of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobonducellin, a homoisoflavonoid compound, has demonstrated immunomodulatory properties, specifically in its ability to inhibit the production of key cytokines. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Cytokines are a broad category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. In the context of the immune system, cytokines are pivotal in orchestrating the inflammatory response. While essential for host defense, the dysregulation of cytokine production can lead to chronic inflammation and the pathogenesis of numerous diseases. This compound, a homoisoflavonoid isolated from various plant sources, has emerged as a potential modulator of cytokine production, exhibiting an inhibitory effect on certain pro-inflammatory cytokines. This guide delves into the specifics of these effects and the experimental basis for our current understanding.

Quantitative Effects on Cytokine Production

The primary quantitative data available for this compound's effect on cytokine production comes from studies on its immunomodulatory activity. Research has shown that this compound can inhibit the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated human Peripheral Blood Mononuclear Cells (PBMCs).

Table 1: Inhibitory Effects of this compound on PBMC Proliferation and Cytokine Production

| Parameter | Cell Type | Stimulant | IC50 / Inhibition (%) | Reference |

| PBMC Proliferation | Human PBMCs | Phytohemagglutinin (PHA) | 73.8 µM | [1][2] |

| IL-2 Production | Human PBMCs | Phytohemagglutinin (PHA) | Concentration-dependent inhibition observed at 6.25, 12.5, 25, 50, and 100 µM. | [3][2] |

| IFN-γ Production | Human PBMCs | Phytohemagglutinin (PHA) | Concentration-dependent inhibition observed at 6.25, 12.5, 25, 50, and 100 µM. | [3][2] |

Note: Specific percentage inhibition values at each concentration for IL-2 and IFN-γ were presented graphically in the source material and are not explicitly stated as numerical values in the text.

Experimental Protocols

This section details the methodologies employed in the key studies that have elucidated the effects of this compound on cytokine production.

Cell Culture and Treatment

-

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation: To induce cytokine production, PBMCs are stimulated with a mitogen, most commonly Phytohemagglutinin (PHA), at a concentration of 5 µg/mL.[3][2]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µM) simultaneously with the stimulant.[3][2] A vehicle control (DMSO) is run in parallel.

PBMC Proliferation Assay

-

Method: ³H-thymidine incorporation assay.

-

Procedure:

-

PBMCs are seeded in 96-well plates and treated with this compound and PHA as described above.

-

After a 3-day incubation period, 1 µCi of ³H-thymidine is added to each well.[3][2]

-

Cells are incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[1][2]

-

Cytokine Production Measurement

-

Method: Enzyme Immunoassay (EIA).

-

Procedure:

-

PBMCs are cultured and treated as described in section 3.1.

-

After the 3-day incubation period, the cell culture supernatant is collected.[3][2]

-

The concentrations of IL-2 and IFN-γ in the supernatant are quantified using commercially available EIA kits according to the manufacturer's instructions.[3][2]

-

The results are typically expressed as pg/mL or ng/mL of the cytokine.

-

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is currently limited, its inhibitory effect on T-cell derived cytokines like IL-2 and IFN-γ suggests potential interference with key signaling cascades that regulate T-cell activation and cytokine gene expression. The following sections outline the probable signaling pathways that may be affected by this compound, based on the known mechanisms of immunomodulation and the activities of structurally similar flavonoid compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and controls the transcription of numerous pro-inflammatory cytokine genes.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydrobonducellin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobonducellin is a homoisoflavonoid that has garnered interest within the scientific community for its potential therapeutic properties, including immunomodulatory effects. This compound is naturally present in various plant species of the Caesalpinia genus. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from plant material, primarily focusing on Caesalpinia pulcherrima, a known source of related homoisoflavonoids. The methodologies outlined are synthesized from established phytochemical research and are intended to guide researchers in the isolation of this promising bioactive compound.

Plant Material

The primary source for the extraction of this compound and its isomers (such as bonducellin and isobonducellin) is the aerial parts (leaves, stems, and flowers) of Caesalpinia pulcherrima[1][2][3][4]. Other species within the Caesalpinia genus, such as the roots of Caesalpinia digyna, also contain homoisoflavonoids and may serve as alternative sources[5][6]. It is recommended to collect fresh plant material and air-dry it in the shade to preserve the integrity of the phytochemicals. The dried material should be coarsely powdered before extraction.

Experimental Protocols

Extraction of Crude Homoisoflavonoids

This protocol describes a common method for the initial extraction of a crude mixture containing this compound from the prepared plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., aerial parts of Caesalpinia pulcherrima)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Maceration vessel or Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure (Maceration):

-

Weigh the powdered plant material.

-

Place the material in a large container with a lid.

-

Add a 1:1 (v/v) mixture of chloroform and methanol to the plant material. A solid-to-solvent ratio of 1:10 (w/v) is recommended to ensure thorough extraction.

-

Seal the container and allow it to stand at room temperature for a minimum of 3 days, with occasional agitation.

-

After the maceration period, filter the extract to separate the plant debris from the liquid.

-

The extraction process can be repeated two more times with fresh solvent to maximize the yield.

-

Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a thick, crude extract.

Purification of this compound using Column Chromatography

The crude extract contains a complex mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.

Materials and Reagents:

-

Crude plant extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Glass chromatography column

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TTC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica mixture onto the top of the packed column.

-

Begin the elution process with a non-polar solvent such as 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane. A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (optional, for highly polar compounds)

-

-

Collect the eluate in fractions of a consistent volume.

-

Monitor the separation process by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). Visualize the spots under UV light.

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a precise method for the quantification of the purified this compound.

Materials and Reagents:

-

Purified this compound sample

-

This compound standard (if available) or a related homoisoflavonoid standard for relative quantification

-

HPLC-grade methanol

-

HPLC-grade water

-

Acetic acid or formic acid (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC system with a DAD detector

Procedure:

-

Preparation of Mobile Phase:

-

Mobile Phase A: Water with 0.1% acetic acid (v/v)

-

Mobile Phase B: Methanol with 0.1% acetic acid (v/v)

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Gradient Elution: A typical gradient program would be to start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B over time to elute the compounds based on their polarity.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the purified this compound in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting a stock solution of a reference standard.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the purified sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Data Presentation

| Plant Source | Plant Part | Extraction Method | Purification Method | Compound(s) | Yield | Reference |

| Caesalpinia sappan | Heartwood | Maceration with 95% Ethanol | High-Speed Counter-Current Chromatography (HSCCC) | 3'-deoxysappanol | 5 mg from 120 mg of ethyl acetate fraction | [7] |

| Caesalpinia sappan | Heartwood | Maceration with 95% Ethanol | High-Speed Counter-Current Chromatography (HSCCC) | 3-deoxysappanone B | 8 mg from 120 mg of ethyl acetate fraction | [7] |

| Caesalpinia sappan | Heartwood | Maceration with 95% Ethanol | High-Speed Counter-Current Chromatography (HSCCC) | 4-O-methylsappanol | 20 mg from 120 mg of ethyl acetate fraction | [7] |

| Caesalpinia sappan | Heartwood | Maceration with 95% Ethanol | High-Speed Counter-Current Chromatography (HSCCC) | Brazilin | 18 mg from 120 mg of ethyl acetate fraction | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway (Placeholder)

As the prompt requests a signaling pathway diagram and this compound is noted for its immunomodulatory effects, a generalized diagram of a relevant signaling pathway is provided below for illustrative purposes. The precise molecular targets of this compound are a subject of ongoing research.

Caption: Hypothetical Immunomodulatory Signaling Pathway.

References

- 1. Flavanoids from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of homoisoflavonoids in Caesalpinia digyna by HPLC-ESI-MS, HPLC and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Dihydrobonducellin Purity using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonducella, has garnered significant interest in the pharmaceutical and scientific communities.[1] Emerging research has highlighted its potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] Furthermore, studies suggest its potential in the treatment of conditions such as polycystic ovary syndrome (PCOS).[1] Given its promising biological activities, ensuring the purity of this compound is a critical step in research, drug development, and quality control processes.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[3] Its high resolution and sensitivity make it an ideal method for assessing the purity of active pharmaceutical ingredients (APIs) like this compound.[4] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, as well as the optimized HPLC conditions for the analysis of this compound.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound sample for analysis

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

0.22 µm syringe filters

Sample and Standard Preparation

Standard Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol in a 10 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute this stock solution (1000 µg/mL) with methanol to obtain a final concentration of 100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Sample Solution (100 µg/mL):

-

Accurately weigh 10 mg of the this compound sample.

-

Follow the same dissolution and dilution procedure as for the standard solution to achieve a final concentration of 100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the analysis of this compound.

| Parameter | Condition |

| Instrument | Agilent 1200 series or equivalent HPLC system with UV detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 369 nm[5] |

Data Presentation and Analysis

The purity of the this compound sample is determined by the area normalization method. The chromatogram of the sample solution is analyzed to identify the main peak corresponding to this compound and any impurity peaks.

Purity Calculation:

The percentage purity is calculated using the following formula:

System Suitability:

To ensure the validity of the analytical results, system suitability parameters should be evaluated.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard) |

Example Data:

The following table summarizes hypothetical data for a this compound sample analysis.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area |

| 1 | 3.5 | 1500 | 0.5 |

| 2 (this compound) | 8.2 | 297000 | 99.0 |

| 3 | 10.1 | 1500 | 0.5 |

| Total | 300000 | 100.0 |

In this example, the purity of the this compound sample would be 99.0%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound purity.

Logical Relationships in HPLC Method Development

The development of a robust HPLC method involves considering the interplay of several key parameters.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality of their this compound samples, which is essential for obtaining reproducible results in preclinical and clinical studies and for ensuring the quality of potential therapeutic agents. The method is specific, and with proper validation, it can be implemented for routine quality control analysis.

References

Application of Dihydrobonducellin in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobonducellin, a homoisoflavonoid compound, has demonstrated notable immunomodulatory properties, positioning it as a molecule of interest for immunology research and therapeutic development. Isolated from medicinal plants such as Caesalpinia bonduc, it has been shown to influence key cellular responses in the immune system.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in immunological studies, focusing on its inhibitory effects on T-cell proliferation and cytokine production.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the suppression of T-lymphocyte activation and proliferation. Experimental evidence indicates that it significantly inhibits the production of key pro-inflammatory and immunoregulatory cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated Peripheral Blood Mononuclear Cells (PBMCs).[4] IL-2 is a critical cytokine for T-cell proliferation, while IFN-γ is a hallmark cytokine of T helper 1 (Th1) cells, playing a central role in cell-mediated immunity. By downregulating these cytokines, this compound can effectively dampen the adaptive immune response.

While the precise signaling pathways targeted by this compound have not been fully elucidated, its mechanism of action is likely to involve the modulation of key transcription factors and protein kinase cascades that govern T-cell activation and cytokine gene expression. Based on the known mechanisms of other immunomodulatory flavonoids, it is hypothesized that this compound may interfere with signaling pathways such as the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for translating T-cell receptor (TCR) stimulation into the transcriptional activation of genes encoding pro-inflammatory cytokines and cell cycle regulators. Further research is required to definitively map the intracellular targets of this compound.

Applications in Immunology Research

-

Investigation of T-cell-mediated immunity: this compound can be utilized as a tool to study the role of T-cells in various immune responses and disease models. Its ability to inhibit T-cell proliferation and cytokine production makes it suitable for dissecting the contribution of T-cell activation to inflammatory processes.

-

Drug discovery for autoimmune and inflammatory diseases: Given its immunosuppressive properties, this compound serves as a lead compound for the development of novel therapeutics for autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis) and chronic inflammatory conditions where T-cell hyperactivity is a key pathological feature.

-

Modulation of Th1-mediated responses: By specifically inhibiting the production of IFN-γ, a signature Th1 cytokine, this compound can be employed to study the balance between Th1 and Th2 immune responses and to explore therapeutic strategies aimed at skewing the immune response towards a less inflammatory phenotype.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on PBMC proliferation and cytokine production, as reported by Chen PY, et al. (2009).

Table 1: Inhibitory Effect of this compound on PHA-Activated PBMC Proliferation

| Compound | IC₅₀ (µM) |

| This compound | 73.8 |

IC₅₀ represents the concentration required to inhibit 50% of cell proliferation.

Table 2: Dose-Dependent Inhibition of IL-2 and IFN-γ Production by this compound in PHA-Activated PBMCs

| Concentration (µM) | IL-2 Production (% of Control) | IFN-γ Production (% of Control) |

| 6.25 | ~85% | ~90% |

| 12.5 | ~70% | ~80% |

| 25 | ~50% | ~65% |

| 50 | ~30% | ~45% |

| 100 | ~15% | ~25% |

Data are approximated from the graphical representations in the cited literature and represent the percentage of cytokine production relative to the PHA-stimulated control.

Experimental Protocols

Protocol 1: In Vitro Assay for T-Cell Proliferation Inhibition

Objective: To determine the effect of this compound on the proliferation of mitogen-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohaemagglutinin (PHA)

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter

-

96-well flat-bottom microtiter plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Treatment and Stimulation: Add 50 µL of the this compound dilutions to the respective wells. Add 50 µL of Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL to all wells except the negative control. Add 50 µL of medium to the negative control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

[³H]-Thymidine Labeling: 18 hours prior to the end of the incubation, add 1 µCi of [³H]-thymidine to each well.

-

Cell Harvesting and Measurement: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Measurement of Cytokine (IL-2 and IFN-γ) Production

Objective: To quantify the effect of this compound on the production of IL-2 and IFN-γ by activated PBMCs.

Materials:

-

Supernatants from the T-cell proliferation assay (from Protocol 1, before the addition of [³H]-thymidine)

-

Human IL-2 ELISA Kit

-

Human IFN-γ ELISA Kit

-

Microplate reader

Procedure:

-

Sample Collection: Prior to the addition of [³H]-thymidine in the proliferation assay (at 72 hours), carefully collect the cell culture supernatants from each well.

-

Sample Storage: If not analyzed immediately, store the supernatants at -80°C.

-

ELISA Assay: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 and IFN-γ according to the manufacturer's instructions for the respective kits.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-2 and IFN-γ in each sample by interpolating from the standard curve. Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the PHA-stimulated control.

Visualizations

Caption: Proposed mechanism of this compound's immunosuppressive action.

Caption: Experimental workflow for assessing this compound's activity.

References

Application Notes and Protocols: Investigating the Effect of Dihydrobonducellin on T-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals